molecular formula C12H23ClN2O2 B1375815 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride CAS No. 1220039-69-9

2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride

Cat. No. B1375815
M. Wt: 262.77 g/mol
InChI Key: GCBPCLVBEAVQER-UHFFFAOYSA-N
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Description

“2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride” is a chemical compound with the CAS Number: 1220039-69-9 and Linear Formula: C12H23ClN2O2 . Its IUPAC name is tert-butyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate hydrochloride .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14;/h9-10,13H,4-8H2,1-3H3;1H . The molecular weight is 262.78 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Towards New Heterocycle-Based Molecules : The study focused on synthesizing and characterizing a molecule similar in structure to 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride. The research investigated the molecule's reactivity, vibrational spectra, and its potential in nonlinear optics and as an anti-cancer drug lead (Murthy et al., 2017).

Synthesis Methods

  • Efficient Synthesis Techniques : A study outlined an efficient method for synthesizing 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, a compound structurally related to the requested molecule. This method could be relevant for synthesizing various analogs of the molecule (Nechayev et al., 2013).

Biological Activities

  • Potential in Anti-HIV Activities : A study on octahydro-1H-pyrrolo[3,2-c]pyridine derivatives, similar to the requested molecule, demonstrated their effectiveness as C-C chemokine receptor type 5 (CCR5) antagonists with potential anti-HIV activities (Wang et al., 2017).

Chemical Properties and Applications

  • Chemosensory Applications : Research into pyrrolo[3,4-c]pyridine derivatives has shown their utility in chemosensory applications, such as detecting fluoride ions, which could be extrapolated to similar molecules like 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride (Zhang et al., 2018).

Chemical Synthesis and Analysis

  • Novel Synthesis Pathways : An investigation into the synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydrides presented innovative pathways that could be applicable to the synthesis of related compounds (Wang et al., 2006).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14;/h9-10,13H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBPCLVBEAVQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856828
Record name tert-Butyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride

CAS RN

1220039-69-9
Record name 2H-Pyrrolo[3,4-c]pyridine-2-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
Reactant of Route 2
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
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2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
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2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
Reactant of Route 5
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
Reactant of Route 6
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride

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